molecular formula C22H15ClN2 B7794608 2-Chloro-3,5,6-triphenylpyrazine CAS No. 243472-78-8

2-Chloro-3,5,6-triphenylpyrazine

Cat. No.: B7794608
CAS No.: 243472-78-8
M. Wt: 342.8 g/mol
InChI Key: VTXIJSKJUMZHBW-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-triphenylpyrazine is a heteroaromatic organic compound with the molecular formula C22H15ClN2 . It is a solid at room temperature. As a specialized research chemical, this compound features a central pyrazine ring—a diazine with two nitrogen atoms—which is substituted with a chlorine atom and three phenyl groups at the 2, 3, 5, and 6 positions . This specific molecular architecture suggests potential utility in materials science and medicinal chemistry research. The chlorine atom at the 2-position can serve as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, making it a potential building block for synthesizing more complex structures. Disclaimer on Information Availability: Please note that a comprehensive literature search returned limited public data on the specific applications and research value of this compound. Its potential uses are inferred from its structural features. Researchers are strongly encouraged to conduct thorough investigations for their specific applications. Intended Use & Handling: This product is strictly for research and development purposes in a laboratory setting. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Disclaimer of Merchantability & Fitness: This product is supplied for research investigations. No representation or warranty is made regarding its suitability for any particular purpose. The buyer assumes all risk of use, handling, and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5,6-triphenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2/c23-22-21(18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(25-22)17-12-6-2-7-13-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXIJSKJUMZHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243472-78-8
Record name 2-chloro-3,5,6-triphenylpyrazine
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Synthetic Methodologies for 2 Chloro 3,5,6 Triphenylpyrazine and Analogous Systems

De Novo Pyrazine (B50134) Ring Formation Strategies

The foundational step in synthesizing 2-Chloro-3,5,6-triphenylpyrazine (B372647) is the construction of the pyrazine ring itself. This can be achieved through several de novo strategies, principally involving condensation or cycloaddition reactions.

Condensation Reactions for Pyrazine Core Assembly

A prevalent and classical method for pyrazine synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net For tetraphenylpyrazine, a logical precursor to the target molecule, the self-condensation of two molecules of an α-amino ketone is a key strategy. youtube.comresearchgate.net This dimerization reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netyoutube.com Air oxidation is often sufficient for this purpose. youtube.com

Another established condensation approach involves reacting an α-amino ketone hydrochloride with an α-haloacetyl halide. nih.gov This method provides a route to asymmetrically substituted 2(1H)-pyrazinones, which can be further modified. nih.gov

The reaction of α-diketones with 1,2-diaminoalkanes, followed by oxidation, also yields pyrazine derivatives. youtube.com For instance, the condensation of a 1,2-dicarbonyl compound with 1,2-diaminoethane leads to a dihydropyrazine, which can be oxidized using catalysts like copper (II) oxide or manganese oxide to furnish the pyrazine ring. researchgate.net

ReactantsKey IntermediateProduct TypeReference
α-amino ketone (2 molecules)DihydropyrazineSymmetrically substituted pyrazine youtube.comresearchgate.net
α-amino ketone hydrochloride + α-haloacetyl halideKetoamide, DihydropyrazineAsymmetrically substituted 2(1H)-pyrazinone nih.gov
1,2-dicarbonyl + 1,2-diaminoethaneDihydropyrazineSubstituted pyrazine researchgate.net
α-amino acid amide + 1,2-dicarbonyl-2(1H)-pyrazinone nih.gov

Cycloaddition Approaches for Pyrazine Ring Construction

Cycloaddition reactions offer an alternative pathway to the pyrazine core. While less commonly cited for simple triphenylpyrazines, [3+2] cycloaddition reactions are a well-established method for synthesizing five-membered nitrogen heterocycles like pyrazoles and can be adapted for other heterocyclic systems. nih.govnih.gov These reactions often involve the generation of a 1,3-dipole in situ, which then reacts with a dipolarophile. For instance, nitrile imines, generated from arylhydrazones, can undergo 1,3-dipolar cycloaddition with alkenes to form pyrazole (B372694) derivatives. nih.gov While direct [4+2] cycloadditions (Diels-Alder reactions) are fundamental in forming six-membered rings, their application to the direct synthesis of highly substituted pyrazines from acyclic precursors is less straightforward and often involves multi-step sequences.

Installation of Phenyl Substituents via Cross-Coupling Reactions

Once the pyrazine core is formed, or if a suitably halogenated pyrazine precursor is available, the phenyl substituents can be introduced via powerful transition-metal-catalyzed cross-coupling reactions. These methods are indispensable for creating the C-C bonds between the pyrazine ring and the phenyl groups.

Palladium-Catalyzed Phenylation Methodologies

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of halogenated pyrazines. rsc.org The high electron deficiency of the pyrazine ring makes halopyrazines excellent substrates for these transformations. rsc.org

Suzuki-Miyaura Coupling: This is arguably the most widely used method for C-C bond formation in pyrazine chemistry. rsc.org It involves the reaction of a chloropyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net The reaction is highly efficient, tolerates a wide range of functional groups, and is effective for coupling various arylboronic acids to the pyrazine core. rsc.orgmdpi.com Novel palladium(II) ONO pincer complexes have shown superior activity as catalysts for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with arylboronic acids. researchgate.net Even unprotected nitrogen-rich heterocycles, which can often inhibit palladium catalysts, can undergo successful Suzuki-Miyaura coupling under optimized conditions. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org While less common for the direct phenylation of pyrazines with benzene, it is a powerful tool for introducing alkenyl substituents, which can be subsequently modified. rsc.org For instance, 2,3-dichloropyrazine (B116531) has been successfully coupled with styrenes. rsc.org The reaction conditions, particularly temperature, can influence the product distribution. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. rsc.org Chloropyrazine is an excellent substrate, reacting with phenylacetylene (B144264) in the presence of a palladium catalyst to yield a phenylalkynylpyrazine. rsc.org This product can potentially be reduced to afford the corresponding phenylethylpyrazine.

Coupling ReactionReactantsCatalyst System (Example)Product TypeReference
Suzuki-MiyauraChloropyrazine + Arylboronic acidPd(PPh₃)₄, K₃PO₄Aryl-substituted pyrazine rsc.orgmdpi.com
HeckDichloropyrazine + StyrenePd(OAc)₂, X-PhosAlkenyl-substituted pyrazine rsc.org
SonogashiraChloropyrazine + Phenylacetylene[Pd(allyl)Cl]₂/PPh₃Alkynyl-substituted pyrazine rsc.org

Alternative Coupling Methods for C-C Bond Formation

Beyond the "big three" palladium-catalyzed reactions, other methods exist for forging C-C bonds on the pyrazine scaffold.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. It is a powerful tool for C-C bond formation and has been applied to pyrazine systems. rsc.org

Stille Coupling: The Stille reaction employs organostannanes as coupling partners with aryl halides. It has been reported in pyrazine chemistry, although side reactions like homocoupling can sometimes be an issue. rsc.org

Direct C-H Arylation: A more modern approach involves the direct arylation of a C-H bond on the pyrazine ring, obviating the need for pre-halogenation. This has been achieved on pyrazine N-oxides using palladium catalysis. rsc.org

Introduction of the Chloro Substituent

The final step in the synthesis of this compound is the introduction of the chlorine atom. This is typically achieved through the chlorination of a suitable precursor, most commonly a hydroxypyrazine (or its tautomeric form, a pyrazinone).

A standard and robust method for this transformation is the reaction of the hydroxypyrazine with phosphorus oxychloride (POCl₃). nih.gov This reaction is widely used for preparing chlorinated pyrimidines, pyridines, and pyrazines. nih.gov The process often involves heating the substrate in excess POCl₃, sometimes in the presence of a base like pyridine (B92270). nih.gov More modern, environmentally conscious protocols have been developed that use an equimolar amount of POCl₃ in a solvent-free system, heating the mixture in a sealed reactor. nih.gov This method has proven to be efficient for a variety of hydroxylated nitrogen-containing heterocycles, offering high yields and simpler workups. nih.gov

Alternatively, direct chlorination of the pyrazine ring can be achieved under more forcing conditions. For instance, vapor-phase chlorination of pyrazine at high temperatures (300-600 °C) can produce chloropyrazine. google.com However, for a complex, solid substrate like triphenylpyrazine, the POCl₃-mediated chlorination of the corresponding hydroxytriphenylpyrazine would be the more conventional and controllable laboratory method.

PrecursorReagentConditionsProductReference
HydroxytriphenylpyrazinePOCl₃ (equimolar)Heat in sealed reactor with pyridineThis compound nih.gov
PyrazineChlorine (gas)300-600 °C, vapor phase2-Chloropyrazine google.com

Direct Chlorination of Pyrazine Precursors

The direct introduction of a chlorine atom onto a pre-formed triphenylpyrazine scaffold is a theoretically straightforward approach. However, the direct chlorination of an unsubstituted or partially substituted pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms, often requiring harsh conditions and leading to issues with regioselectivity.

Conversion of Hydroxyl or Amino Groups to Chloro Functionality

A more common and often more controlled method for introducing a chlorine atom onto a pyrazine ring is through the conversion of a pre-existing functional group, such as a hydroxyl or amino group.

The conversion of a 2-hydroxypyrazine (B42338) (which exists in equilibrium with its tautomeric form, a pyrazinone) to a 2-chloropyrazine is a well-established transformation. This is typically achieved using dehydrating chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common reagent. nih.govresearchgate.netdocumentsdelivered.com The reaction proceeds by the activation of the hydroxyl group by POCl₃ to form a chlorophosphate ester, which is a good leaving group. A subsequent nucleophilic attack by a chloride ion, either from the POCl₃ itself or an added chloride source, displaces the chlorophosphate group to yield the desired 2-chloropyrazine. The presence of a base, such as pyridine, is often used to neutralize the HCl generated during the reaction. nih.govresearchgate.net

ReagentConditionsSubstrate TypeReference
POCl₃Solvent-free, sealed reactor, high temperatureHydroxypyrimidines, -pyridines, -pyrazines nih.govresearchgate.net
POCl₃, PyridineRefluxHydroxypyrazines nih.govresearchgate.net

Another viable pathway involves the conversion of a 2-aminopyrazine (B29847) to a 2-chloropyrazine via the Sandmeyer reaction. wikipedia.orggeeksforgeeks.orglscollege.ac.in This two-step process first involves the diazotization of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. While a powerful method, the Sandmeyer reaction can be sensitive to the substrate and reaction conditions, and its application to a sterically hindered and electronically complex molecule like 3,5,6-triphenylpyrazin-2-amine would require careful optimization. nih.govnih.gov

ReactionReagentsKey FeaturesReferences
Sandmeyer Reaction1. NaNO₂, HCl (or other acid) 2. CuClConverts primary aromatic amines to chlorides via a diazonium salt intermediate. wikipedia.orggeeksforgeeks.orglscollege.ac.innih.gov

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of the this compound molecule can be achieved through a multi-step synthesis, starting from more readily available and simpler precursors. A logical retrosynthetic analysis suggests that the triphenylpyrazine core can be assembled first, followed by the introduction of the chloro functionality as described in the previous section.

A plausible and documented approach to a key precursor, 2-hydroxy-3,5,6-triphenylpyrazine, involves the condensation of benzil (B1666583) with a glycine (B1666218) derivative. While a direct synthesis of the triphenyl-substituted hydroxypyrazine is not explicitly detailed, a closely related synthesis of 2-hydroxy-5,6-diphenylpyrazine is described in a patent, utilizing the reaction of benzil and glycine nitrile hydrochloride. This reaction provides a strong precedent for the formation of the pyrazine ring system from these types of building blocks. The synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine from p-hydroxyphenylglyoxal aldoxime and α-aminophenylpropiononitrile further illustrates the utility of condensing α-dicarbonyl compounds with amino acid derivatives to form substituted pyrazines. researchgate.netnih.gov

The general synthetic sequence would likely involve:

Synthesis of 2-hydroxy-3,5,6-triphenylpyrazine: This could potentially be achieved by the condensation of benzil with a glycine derivative, such as glycine amide or glycine nitrile, in the presence of a base.

Chlorination: The resulting 2-hydroxy-3,5,6-triphenylpyrazine would then be subjected to chlorination, most likely using phosphorus oxychloride, to yield the final product, this compound.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in order to reduce environmental impact and improve safety and efficiency. For the synthesis of this compound and its analogs, several green approaches can be considered.

One significant area of improvement is the reduction or elimination of hazardous solvents. A solvent-free approach for the chlorination of hydroxypyrazines using an equimolar amount of POCl₃ in a sealed reactor has been reported. nih.govresearchgate.net This method not only eliminates the need for a solvent but also reduces the excess of the corrosive and hazardous POCl₃ typically used in such reactions.

Another green strategy involves the in-situ generation of reactive reagents to avoid their storage and transport. For direct chlorination, chlorine gas could potentially be generated in situ from less hazardous precursors, minimizing the risks associated with handling gaseous chlorine.

Furthermore, the development of catalytic and more atom-economical reactions is a cornerstone of green chemistry. While the Sandmeyer reaction often uses stoichiometric copper salts, catalytic versions are being developed. Exploring catalytic methods for both the construction of the pyrazine ring and the subsequent chlorination would represent a significant advancement in the sustainable synthesis of this class of compounds. The use of biocatalysis, employing enzymes or whole microorganisms to carry out specific synthetic transformations under mild conditions, is another promising avenue for the sustainable production of pyrazine derivatives.

Spectroscopic Characterization and Analytical Techniques Applied to 2 Chloro 3,5,6 Triphenylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum of 2-Chloro-3,5,6-triphenylpyrazine (B372647) would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The fifteen protons on the three phenyl rings would likely produce overlapping multiplets. The precise chemical shifts would be influenced by the electronic effects of the pyrazine (B50134) ring and the chlorine substituent, as well as by the steric interactions between the phenyl groups, which may restrict their rotation and lead to distinct signals for the ortho, meta, and para protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. It would be expected to display signals for the four distinct carbons of the pyrazine ring and the carbons of the three phenyl rings. The carbon atom bonded to the chlorine atom (C-Cl) would exhibit a characteristic chemical shift, and the other substituted carbons of the pyrazine ring would also have unique resonances. The phenyl ring carbons would show a set of signals, with their chemical shifts influenced by their position relative to the pyrazine core.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each phenyl ring, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be particularly valuable for establishing the connectivity between the phenyl rings and the pyrazine core, confirming the substitution pattern.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include:

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).

C=C and C=N stretching vibrations of the aromatic rings and the pyrazine ring (in the 1400-1600 cm⁻¹ region).

A C-Cl stretching vibration, the frequency of which can vary but is often found in the 1000-600 cm⁻¹ region.

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the phenyl rings.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy would complement the FTIR data. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the phenyl rings, would be expected to show strong Raman signals. The combination of FTIR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₂₂H₁₅ClN₂, the expected monoisotopic mass is 342.0924 g/mol .

While no experimental HRMS data has been found in the surveyed literature, predicted data is available. For instance, the protonated molecule ([M+H]⁺) would be expected to have a mass-to-charge ratio (m/z) of 343.0997. uni.lu The presence of a chlorine atom is a key isotopic marker. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any chlorine-containing ion in the mass spectrum should appear as a pair of peaks separated by two m/z units, with the peak at the lower mass being three times more intense. The observation of this isotopic pattern would provide strong evidence for the presence of a single chlorine atom in the molecule and its fragments.

Predicted HRMS Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 343.09966
[M+Na]⁺ 365.08160
[M+K]⁺ 381.05554

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of how a molecule breaks apart in a mass spectrometer can provide valuable information about its structure. For this compound, the fragmentation would likely be influenced by the stability of the pyrazine ring and the phenyl substituents.

Although no specific experimental fragmentation data for this compound is available, general principles suggest that fragmentation could be initiated by the loss of the chlorine atom or by cleavages within the phenyl rings. The stability of the aromatic pyrazine core might lead to it being a prominent ion in the spectrum. The loss of a chlorine radical (Cl•) from the molecular ion would result in an ion at m/z 307. The subsequent fragmentation of the triphenylpyrazine cation could involve the loss of phenyl groups or cleavage of the pyrazine ring itself. A detailed analysis of these fragmentation pathways would require experimental data from techniques such as tandem mass spectrometry (MS/MS).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophoric systems.

Electronic Transitions and Chromophoric Analysis

The chromophore of this compound is the entire π-conjugated system, which includes the pyrazine ring and the three phenyl substituents. The absorption of UV-Vis light by this molecule would lead to the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions, which are typically intense, and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen atoms of the pyrazine ring. The n → π* transitions are generally much weaker than π → π* transitions. The extended conjugation provided by the three phenyl groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to simpler pyrazines. The chlorine substituent may have a minor influence on the absorption spectrum.

Molar Absorptivity and Spectral Band Assignments

Without experimental data, the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, cannot be determined for this compound. Similarly, a definitive assignment of specific absorption bands to particular electronic transitions is not possible. Such an analysis would require experimental spectra, often coupled with computational studies to model the electronic structure and transitions of the molecule. For related aromatic and heterocyclic compounds, π → π* transitions typically exhibit high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹), while n → π* transitions are significantly less intense (ε < 1,000 L mol⁻¹ cm⁻¹).

Advanced Structural Elucidation of 2 Chloro 3,5,6 Triphenylpyrazine in Condensed and Solution Phases

Single-Crystal X-ray Diffraction Studies

To date, a dedicated single-crystal X-ray diffraction study for 2-chloro-3,5,6-triphenylpyrazine (B372647) has not been reported in the publicly accessible literature. However, valuable insights into its expected molecular geometry and packing behavior can be gleaned from the crystallographic data of closely related triphenylpyrazine derivatives. The crystal structures of 2,3,5-triphenylpyrazine (B8588521) and 2-ethyl-3,5,6-triphenylpyrazine serve as excellent reference points for a comparative analysis.

Determination of Molecular Geometry and Bond Parameters

Based on the analysis of its structural analogues, the pyrazine (B50134) core of this compound is anticipated to exhibit significant distortion from planarity. This deviation is a direct consequence of the steric hindrance imposed by the bulky phenyl substituents. In the case of 2-ethyl-3,5,6-triphenylpyrazine, the pyrazine ring adopts a flattened twist-boat conformation. researchgate.netbeilstein-journals.org A similar, if not more pronounced, distortion is expected for the chloro-substituted derivative due to the additional steric and electronic influence of the chlorine atom.

The bond lengths and angles within the pyrazine ring are likely to be influenced by the electronic nature of the substituents. The introduction of an electron-withdrawing chlorine atom could lead to a shortening of the adjacent C-N bonds and a slight perturbation of the endocyclic bond angles compared to the unsubstituted triphenylpyrazine. The C-Cl bond length is expected to be in the typical range for chloro-aromatic compounds.

The orientation of the three phenyl rings relative to the central pyrazine ring is a key feature of the molecular geometry. In 2,3,5-triphenylpyrazine, the phenyl rings are twisted out of the plane of the pyrazine ring with dihedral angles of 64.0(2)° and 45.8(2)° for the phenyl rings at positions 3 and 5, respectively, relative to the phenyl ring at position 2. rsc.org A similar range of dihedral angles is anticipated for this compound, driven by the need to minimize steric clashes between the ortho-hydrogens of the phenyl groups and the adjacent substituents on the pyrazine core.

Table 1: Comparative Crystallographic Data of Related Triphenylpyrazines

Parameter2,3,5-Triphenylpyrazine rsc.org2-Ethyl-3,5,6-triphenylpyrazine researchgate.netbeilstein-journals.org
Crystal System OrthorhombicTriclinic
Space Group PbcaP-1
Pyrazine Ring Conformation Slightly non-planar (twist-boat tendency)Flattened twist-boat
Dihedral Angles (Phenyl vs. Phenyl) 49.7(2)°, 64.0(2)°, 45.8(2)°57.90(12)°, 53.79(13)°, 85.47(12)°

Note: This table presents data from analogue compounds to infer the likely structural characteristics of this compound in the absence of its specific crystal structure data.

Crystal Packing Analysis and Intermolecular Interactions

The supramolecular assembly in the crystalline state is governed by a network of weak intermolecular interactions. While devoid of strong hydrogen bond donors, the structure of this compound is expected to be stabilized by a combination of C-H···N and C-H···π interactions, as well as π-π stacking and halogen bonding.

Conformational Preferences within the Crystalline Lattice

The conformation adopted by this compound in the solid state represents a low-energy state that balances intramolecular steric repulsions with favorable intermolecular interactions within the crystal lattice. The significant twisting of the phenyl rings relative to the pyrazine core is a primary conformational feature driven by intramolecular forces. The specific set of dihedral angles observed in the crystal structure would be a consequence of the "lock-in" effect of the crystal packing forces, which may select for a particular conformer from a range of accessible low-energy conformations in the gas or solution phase. The flattened twist-boat conformation of the pyrazine ring, as seen in its ethyl analogue, is a likely conformational preference to alleviate the steric strain imposed by the four substituents. researchgate.netbeilstein-journals.org

Solution-Phase Structural Analysis

The structural dynamics of this compound in solution are expected to be more complex than in the solid state, with the molecule exploring a wider range of conformations.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The rotation of the three phenyl groups around their respective C-C bonds to the pyrazine ring is likely to be a hindered process due to steric clashes with the adjacent substituents. This restricted rotation can give rise to atropisomerism, where different rotational conformers are stable enough to be observed on the NMR timescale.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the primary experimental technique for quantifying the energy barriers associated with such conformational exchange processes. By monitoring the temperature-dependent changes in the NMR lineshapes, it is possible to determine the rates of rotation and, subsequently, the activation energy (ΔG‡) for the rotational barriers. For this compound, one would expect to observe broadening and eventual coalescence of distinct NMR signals corresponding to the different phenyl group protons as the temperature is raised, allowing for the calculation of the rotational barriers. While specific DNMR data for this compound is not available, studies on other sterically hindered aromatic systems have successfully employed this technique to elucidate their dynamic behavior.

Solution-Phase Conformational Landscapes

The solution-phase conformational landscape of this compound is likely to be characterized by multiple local energy minima corresponding to different rotational arrangements of the phenyl groups. The relative populations of these conformers will be determined by their free energies, which are a function of both enthalpic (steric and electronic) and entropic factors.

Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping out the potential energy surface of such flexible molecules. By systematically varying the dihedral angles of the phenyl groups, it is possible to identify the low-energy conformers and the transition states that connect them. Such calculations could provide a theoretical framework for understanding the dynamic processes observed in solution and for predicting the most stable conformations. The presence of the chlorine atom, with its specific steric and electronic properties, is expected to have a significant influence on the relative energies of the different conformers compared to its unsubstituted or alkyl-substituted analogues.

Electron Diffraction and Gas-Phase Structural Probes

A comprehensive search of scientific literature reveals a notable absence of dedicated studies on the gas-phase structure of this compound utilizing electron diffraction or other direct gas-phase structural probes. While computational models and techniques like ion mobility spectrometry can provide theoretical insights into the molecule's conformation in the gas phase, experimental data from electron diffraction, which would offer precise measurements of bond lengths, bond angles, and torsional angles in the isolated state, are not presently available.

Electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from the packing forces and intermolecular interactions present in the solid state. Such studies on related, but simpler, molecules like chlorobenzenes have provided valuable information on the influence of chlorine substitution on the geometry of aromatic rings. acs.org However, the complexity and likely low volatility of a large, heavily substituted molecule such as this compound present significant challenges for current gas electron diffraction methodologies.

While no experimental gas-phase structural data exists, predicted data for the collision cross section (CCS) of the protonated molecule ([M+H]⁺) is available. This value, calculated to be 182.0 Ų, offers a measure of the ion's shape in the gas phase. uni.lu Further predictions for other adducts are also computationally available. uni.lu It is crucial to emphasize that these are theoretical predictions and not the result of experimental gas-phase structural determination.

Future advancements in experimental techniques may one day allow for the direct structural elucidation of complex molecules like this compound in the gas phase, providing a more complete understanding of its intrinsic molecular properties.

Reactivity and Derivatization Chemistry of 2 Chloro 3,5,6 Triphenylpyrazine

Nucleophilic Substitution Reactions at the C2-Chloro Position

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature activates the ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chlorine atom at the C2 position by various nucleophiles.

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The chlorine atom at the C2 position of 2-chloro-3,5,6-triphenylpyrazine (B372647) is susceptible to displacement by nitrogen-based nucleophiles such as primary and secondary amines, and hydrazines. These reactions typically proceed under thermal conditions or with base catalysis to yield the corresponding 2-amino- or 2-hydrazinyl-triphenylpyrazine derivatives. The reaction of 2-chloropyrazines with amines like morpholine (B109124) is a well-established transformation. researchgate.net The rate and efficiency of these substitutions are influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center. While the three phenyl groups on the pyrazine ring introduce significant steric bulk, the electronic activation provided by the ring nitrogens is generally sufficient to enable the reaction. For instance, studies on related fluorinated pyrimidines show that reactions with nitrogen nucleophiles can be highly regioselective, though mixtures of products can sometimes form. nih.gov Free amines can be employed directly as nucleophiles in such substitution reactions. cas.cn The use of microwave irradiation has been shown to accelerate SNAr reactions of chloro-heterocycles with anilines, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

ReactantNucleophileProductConditions
2-Chloro-4,6-dimethylpyrimidineSubstituted Anilines2-AnilinopyrimidinesMicrowave irradiation
5-Chloro-2,4,6-trifluoropyrimidineAmmonia4-Amino-5-chloro-2,6-difluoropyrimidineNot specified
2-Chloropyrazine (B57796)Morpholine2-MorpholinopyrazineVarious solvents and bases

This table presents data for related chloropyrazine and chloropyrimidine systems to illustrate typical reaction conditions.

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the C2-chloro substituent. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide ion and may necessitate heating to overcome the activation barrier.

Sulfur nucleophiles are generally more potent than their oxygen counterparts in SNAr reactions. msu.eduyoutube.com Thiols, in the form of their corresponding thiolates, react readily with electron-deficient chloro-heterocycles. Studies on various chloroazines have demonstrated that they react with sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sn²⁻) to form sulfur-substituted products. nih.govresearchgate.net The higher nucleophilicity of sulfur often allows these reactions to proceed under milder conditions than those required for oxygen nucleophiles. msu.edu The substitution of thiols can be promoted by systems like triphenylphosphine/diiodoethane, accommodating a wide range of nucleophiles including phenolates. cas.cn

Mechanistic Investigations of Nucleophilic Aromatic Substitution

The reaction at the C2 position of this compound follows the classical nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This process is typically a two-step sequence involving addition-elimination. nih.gov

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrazine ring. The presence of electron-withdrawing groups, like the pyrazine nitrogens, is crucial for stabilizing this intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is contrary to the C-X bond strength order. This "element effect" is considered evidence for a mechanism where the formation of the intermediate is the slow step, as the high electronegativity of fluorine strongly activates the carbon for nucleophilic attack. researchgate.netmasterorganicchemistry.com While the stepwise mechanism is common, recent studies have shown that some SNAr reactions may proceed through a concerted (cSNAr) or borderline mechanism, particularly with less-activated substrates. nih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

The chloro-substituent on the pyrazine ring and the peripheral phenyl groups offer multiple sites for carbon-carbon bond formation, significantly expanding the synthetic utility of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Pyrazine Ring

The C2-chloro position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, vinyl, and alkynyl groups. researchgate.net These reactions are fundamental for constructing complex molecular architectures. nih.govrhhz.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrazine with an organoboron reagent (e.g., a boronic acid or ester). rsc.org It is highly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov While chloropyrazines are viable substrates, the presence of electron-donating groups on the ring can deactivate it towards the initial oxidative addition step of the catalytic cycle, sometimes requiring longer reaction times or more active catalysts. rsc.org

Stille Coupling: The Stille reaction involves the coupling of the chloropyrazine with an organotin compound. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. libretexts.orguwindsor.ca A significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyrazine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is a powerful method for synthesizing aryl-alkyne structures. Copper-free protocols have also been developed. nih.govresearchgate.net

Coupling ReactionTypical Catalyst SystemCoupling PartnerKey Features
Suzuki-Miyaura rsc.orgresearchgate.netPd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppb)Cl₂) + Base (e.g., Na₂CO₃, Cs₂CO₃)Aryl/Vinyl Boronic Acids or EstersMild conditions, wide functional group tolerance, readily available reagents. nih.govresearchgate.net
Stille wikipedia.orglibretexts.orgharvard.eduPd(0) complex (e.g., Pd(PPh₃)₄)Organostannanes (e.g., R-SnBu₃)High functional group tolerance, but tin reagents are toxic. organic-chemistry.org
Sonogashira wikipedia.orgresearchgate.netPd(0) complex + Cu(I) salt (e.g., CuI) + Base (e.g., Amine)Terminal AlkynesDirect method for synthesizing aryl alkynes under mild conditions. nih.gov

This table summarizes general conditions for cross-coupling reactions on chloro-heterocycles.

Functionalization of Phenyl Rings via Electrophilic or Lithiation-Mediated Reactions

The three phenyl rings attached to the pyrazine core can also undergo chemical modification. wikipedia.org

Electrophilic Aromatic Substitution: Phenyl rings are susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.comlibretexts.orgkhanacademy.org However, the electron-withdrawing nature of the central pyrazine ring deactivates the attached phenyl groups towards electrophilic attack. Therefore, forcing conditions (e.g., strong acids, high temperatures) may be required to achieve substitution. The substitution pattern (ortho, meta, para) on the phenyl rings will be directed by the existing pyrazine substituent and any other groups present. wikipedia.org In related systems like tetraphenylpyrazine, the substitution on the phenyl rings has been shown to significantly influence the molecule's electronic and photophysical properties. rsc.org

Lithiation-Mediated Reactions: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This involves deprotonation of a position ortho to a directing group using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While challenging due to the potential for competing reactions, it is conceivable that under carefully controlled conditions, the phenyl rings could be functionalized via a lithiation-quench sequence. This would likely require a directing group on one of the phenyl rings to control the regioselectivity of the lithiation.

Modification and Functionalization of Phenyl Substituents

The presence of three phenyl rings on the pyrazine core offers a versatile platform for introducing a wide array of functional groups, thereby tuning the electronic and steric properties of the entire molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The functionalization of the phenyl rings of polyphenylated pyrazines, such as tetraphenylpyrazine (TPP), a close structural analog of the title compound, has been achieved through various synthetic methodologies. A common strategy involves the use of precursor molecules bearing the desired substituents, which then undergo cyclization to form the pyrazine ring. For instance, the reaction of substituted benzils with 1,2-diamines can yield tetraphenylpyrazines with a range of functionalities on the phenyl rings. nih.govresearchgate.net

A more versatile approach for introducing functional groups onto the phenyl rings of a pre-existing polyphenylpyrazine scaffold is through post-synthetic modification. One of the most powerful methods for this is the Suzuki coupling reaction. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the introduction of new aryl or vinyl groups onto a bromo-substituted TPP derivative. nih.gov This strategy enables the systematic introduction of both electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), and electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), onto the phenyl rings.

While specific studies on the direct functionalization of the phenyl rings of this compound are limited, the principles established for TPP are broadly applicable. The reactivity of the phenyl rings towards electrophilic aromatic substitution would be influenced by the deactivating nature of the pyrazine core. However, under appropriate conditions, standard aromatic functionalization reactions could be employed.

Impact of Phenyl Ring Substitution on Pyrazine Reactivity

The introduction of substituents on the peripheral phenyl rings has a profound impact on the electronic properties and, consequently, the reactivity of the pyrazine core.

Electronic Effects: Electron-donating groups on the phenyl rings increase the electron density of the pyrazine ring system. This is due to the delocalization of electrons from the substituted phenyl ring into the pyrazine core. Conversely, electron-withdrawing groups decrease the electron density of the pyrazine ring. nih.gov These changes in electron density directly influence the reactivity of the pyrazine ring towards both electrophilic and nucleophilic attack. An increase in electron density makes the pyrazine ring more susceptible to electrophilic attack and can increase the basicity of the nitrogen atoms. Conversely, a decrease in electron density enhances the ring's susceptibility to nucleophilic attack and decreases the basicity of the nitrogens. libretexts.orglumenlearning.comlibretexts.org

Steric Effects: The steric bulk of the substituents on the phenyl rings can also influence reactivity. Large substituents can hinder the approach of reagents to the pyrazine core or the chloro substituent, thereby affecting reaction rates. The twisted conformation of the phenyl rings relative to the pyrazine core, a common feature in polyphenylated pyrazines, is also influenced by the nature of the substituents. nih.gov This twisting affects the degree of electronic communication between the phenyl rings and the pyrazine core.

The following table summarizes the expected impact of phenyl ring substitution on the reactivity of this compound based on general principles of organic chemistry:

Substituent Type on Phenyl RingEffect on Pyrazine Ring Electron DensityExpected Impact on Pyrazine Reactivity
Electron-Donating Group (e.g., -OCH₃, -NH₂)IncreaseIncreased basicity of nitrogen atoms; Increased reactivity towards electrophiles.
Electron-Withdrawing Group (e.g., -NO₂, -CN)DecreaseDecreased basicity of nitrogen atoms; Increased reactivity towards nucleophiles.

Reactions Involving the Pyrazine Nitrogen Atoms

The two nitrogen atoms in the pyrazine ring are key centers of reactivity, participating in acid-base chemistry and oxidation reactions.

Protonation and Acid-Base Behavior

Pyrazine is a weak base due to the electron-withdrawing nature of the two nitrogen atoms. slideshare.net The pKa of the conjugate acid of pyrazine is approximately 0.6. The introduction of three phenyl groups and a chloro substituent, all of which are electron-withdrawing to varying degrees, is expected to further decrease the basicity of the nitrogen atoms in this compound, making it a very weak base.

Protonation would occur at one of the nitrogen atoms to form the corresponding pyrazinium salt. The specific pKa value for this compound has not been reported in the literature, but it is anticipated to be significantly lower than that of unsubstituted pyrazine due to the cumulative electron-withdrawing effects of the substituents. Theoretical calculations could provide an estimation of the pKa value for this highly substituted pyrazine. acs.org

N-Oxidation Reactions and their Impact on Reactivity

The nitrogen atoms of pyrazines can be oxidized to form N-oxides. acs.org Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. google.com The formation of N-oxides significantly alters the electronic properties and reactivity of the pyrazine ring.

The N-oxide group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This dual nature enhances the reactivity of the pyrazine ring towards both electrophilic and nucleophilic substitution. scripps.edu The introduction of an N-oxide functionality in this compound would be expected to increase the electron density of the pyrazine ring, making the remaining nitrogen atom more basic and the ring more susceptible to electrophilic attack. Furthermore, the N-oxide group can be a leaving group in certain nucleophilic substitution reactions.

While the N-oxidation of this compound has not been specifically described, studies on other substituted pyrazines suggest that the reaction is feasible. researchgate.net However, the steric hindrance from the three phenyl groups might necessitate more forcing reaction conditions.

The following table outlines the expected changes in reactivity upon N-oxidation:

PropertyThis compoundThis compound-N-oxide
Pyrazine Ring Electron DensityRelatively lowIncreased
Basicity of Remaining NitrogenVery weakIncreased
Reactivity towards ElectrophilesLowEnhanced
Reactivity towards NucleophilesModerate (at C-Cl)Potentially altered

Ring-Opening and Rearrangement Pathways

Ring-opening and rearrangement reactions of the pyrazine core are less common than substitution reactions but can occur under specific conditions, often involving high energy input or the presence of specific reagents.

For heavily substituted and stable aromatic systems like this compound, ring-opening would require significant energy to overcome the aromatic stabilization. While there are reports of ring-opening reactions for other nitrogen-containing heterocycles, such as 1,3,5-triazines, under the influence of strong nucleophiles, specific pathways for chlorotriphenylpyrazines are not well-documented. researchgate.net

Skeletal rearrangements of the pyrazine ring in this specific compound are also not described in the available literature. Photochemical conditions can sometimes induce rearrangements in aromatic and heterocyclic systems. For example, visible-light-promoted skeletal rearrangements have been observed for certain heteroaryl enallenes, leading to dearomatization and the formation of new polycyclic structures. mdpi.com It is conceivable that under specific photochemical or thermal conditions, this compound could undergo rearrangements, but this remains a subject for future investigation.

Theoretical and Computational Investigations of 2 Chloro 3,5,6 Triphenylpyrazine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical behavior, reactivity, and physical properties. Computational chemistry offers a powerful lens through which to examine these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for computational quantum chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for calculating the ground state properties of molecules like 2-Chloro-3,5,6-triphenylpyrazine (B372647).

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Due to the steric hindrance from the three bulky phenyl groups, the pyrazine (B50134) ring is expected to be distorted from planarity, likely adopting a flattened twist-boat conformation. nih.gov The phenyl rings themselves would be twisted out of the plane of the pyrazine ring to minimize steric repulsion. For instance, in the structurally similar 2-ethyl-3,5,6-triphenylpyrazine, the phenyl rings exhibit significant dihedral angles with respect to each other. nih.govnih.gov

Orbital Energies: DFT calculations provide insights into the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the presence of electron-withdrawing chlorine and nitrogen atoms would likely lower the energy of the LUMO, making the molecule a potential electron acceptor. The triphenyl substitution would influence the delocalization of the π-system, affecting both HOMO and LUMO energies. Studies on other substituted pyrazines have shown that halogen substitution can influence the chemical potential and electrophilicity index. chemrxiv.org

A hypothetical DFT calculation for this compound could yield the following data, based on typical values for similar aromatic and heterocyclic compounds:

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.5 eVRelates to chemical reactivity and stability
Dipole Moment~2.5 DIndicates overall polarity of the molecule

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations.

Ab Initio Methods for Higher Accuracy

For more precise electronic structure calculations, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed. These methods are computationally more demanding than DFT but can provide more accurate results, especially for electron correlation effects.

Hartree-Fock (HF): The HF method provides a foundational ab initio approach but neglects electron correlation. It is often used as a starting point for more advanced calculations. A HF calculation on this compound would provide a baseline for its molecular orbitals and electronic properties. researchgate.net

Møller-Plesset Perturbation Theory (MP2): The MP2 method incorporates electron correlation by adding a second-order correction to the HF energy. This is particularly important for accurately describing non-covalent interactions, such as π-π stacking, which could be present in the solid state of this compound due to the phenyl rings. MP2 calculations on pyrazine itself have been used to investigate potential energy surfaces and vibronic coupling. researchgate.net

Semi-Empirical and Hybrid Methods for Large Systems

For very large systems, or for high-throughput screening, semi-empirical methods can be a viable option. These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they can provide useful qualitative insights into the electronic structure of large molecules like this compound. dtic.mil Hybrid methods, which combine aspects of DFT and HF theory (like the B3LYP functional), are widely used and have been shown to provide reliable results for a variety of molecular systems, including substituted pyridines and pyrazines. chemrxiv.orgmdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring due to their high electronegativity and the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings and potentially near the chlorine atom, indicating sites for nucleophilic attack. The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. Analysis of the MEP for similar halogenated heterocycles has been crucial in understanding their non-covalent interactions.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge at each atomic center. This data complements the MEP analysis by providing specific numerical values for the charge distribution.

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Shielding Tensors: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (or more precisely, the shielding tensors) of different nuclei in the molecule. bldpharm.combldpharm.com For this compound, one could predict the ¹³C and ¹H NMR spectra. The chemical shifts would be highly dependent on the local electronic environment of each nucleus. For example, the carbon atoms in the pyrazine ring would have distinct chemical shifts from those in the phenyl rings. The carbon atom attached to the chlorine atom would also show a characteristic shift. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for accurate NMR shielding calculations.

A hypothetical table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound is presented below:

Carbon AtomPredicted Chemical Shift (ppm)Environment
C2 (Pyrazine)~155Attached to Chlorine
C3 (Pyrazine)~150Attached to Phenyl
C5 (Pyrazine)~152Attached to Phenyl
C6 (Pyrazine)~153Attached to Phenyl
C (Phenyl, ipso)~135Attached to Pyrazine
C (Phenyl, ortho)~129
C (Phenyl, meta)~128
C (Phenyl, para)~130

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to assign the observed bands to specific vibrational motions. For this compound, one would expect to see characteristic vibrational modes for the pyrazine ring, the C-Cl bond, and the phenyl groups. chemrxiv.org

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, one can identify transition states, intermediates, and reaction products, and thereby understand the preferred reaction pathways.

For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution at the chlorinated position. Computational studies could determine the activation barriers for different nucleophiles and compare the reactivity with other halogenated pyrazines. The steric hindrance from the phenyl groups would likely play a significant role in the accessibility of the reaction center. Furthermore, photochemical reactions could be explored, as pyrazine and its derivatives are known to have interesting photophysical properties, including the potential for photoisomerization. researchgate.net Computational studies could help to understand the excited state dynamics and identify potential reaction pathways upon photoexcitation.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural flexibility and interactions with their surroundings. For a molecule like this compound, MD simulations can elucidate the accessible rotational conformations of the phenyl rings and the influence of solvent molecules on these conformations.

Conformational Space Exploration

The central pyrazine ring in this compound provides a rigid core. The primary degrees of freedom that define its conformational space are the torsional angles of the three phenyl substituents relative to this pyrazine core. The rotation of these phenyl rings is not entirely free and is hindered by steric interactions with each other and with the chlorine atom.

Research on related tetraphenylpyrazine (TPP) systems has shown that the phenyl rings are significantly twisted out of the plane of the central pyrazine ring due to steric hindrance. rsc.org This propeller-like arrangement is a key characteristic of such molecules and is responsible for phenomena like aggregation-induced emission (AIE), where the restriction of these intramolecular rotations in the aggregated state leads to enhanced fluorescence. rsc.orgacs.org

In the case of this compound, the presence of a chlorine atom introduces an additional steric and electronic perturbation. It is anticipated that the phenyl ring adjacent to the chlorine atom will experience a different rotational barrier compared to the other two phenyl rings. MD simulations would be crucial to quantify these differences and map out the potential energy surface associated with the rotation of each phenyl group.

Hypothetical Torsional Angle Distribution from MD Simulations

An MD simulation would likely reveal a distribution of torsional angles for each phenyl ring, representing the most probable orientations. The following table provides a hypothetical representation of such data, which would be derived from analyzing the trajectory of an MD simulation.

Phenyl Ring PositionMean Torsional Angle (degrees)Standard Deviation (degrees)
C3-Phenyl5515
C5-Phenyl6018
C6-Phenyl5816

This table is a hypothetical representation of data that could be obtained from molecular dynamics simulations. The values are based on typical torsional angles observed in sterically hindered aromatic systems.

Solvent Effects on Conformation and Dynamics

The choice of solvent can significantly impact the conformational preferences and dynamics of a solute molecule. Solvents can influence the rotational freedom of the phenyl rings through both specific (e.g., hydrogen bonding) and non-specific (e.g., dielectric medium) interactions.

In non-polar solvents, the conformational landscape of this compound is expected to be primarily governed by intramolecular steric clashes. The propeller-like conformation would likely be the most stable.

In polar solvents, the interactions between the solvent dipoles and the molecular quadrupole of the triphenylpyrazine core, as well as the polar C-Cl bond, could lead to subtle shifts in the preferred torsional angles. The solvent may also increase the viscosity of the local environment, thereby slowing down the rotational dynamics of the phenyl rings.

Studies on similar phenyl-substituted heterocyclic compounds have shown that solvent polarity can influence their electronic properties and molecular conformations. nih.gov For instance, a stronger twisted intramolecular charge transfer (TICT) effect can be observed in more polar solvents for molecules with donor-acceptor character. acs.org While this compound does not have strong donor-acceptor groups, the interplay between the electron-rich phenyl rings and the electron-deficient pyrazine core, modulated by the chlorine substituent, could still lead to solvent-dependent conformational changes.

Illustrative Data on Solvent-Dependent Rotational Correlation Times

MD simulations can be used to calculate the rotational correlation time, which is a measure of how quickly a molecule reorients. This parameter is sensitive to the solvent environment. The table below presents hypothetical rotational correlation times for this compound in different solvents, illustrating the expected trend of slower dynamics in more viscous and polar solvents.

SolventViscosity (cP at 298 K)Dielectric ConstantHypothetical Rotational Correlation Time (ps)
Hexane0.291.8885
Toluene0.562.38120
Dichloromethane0.418.93150
Acetonitrile0.3437.5180

This table presents hypothetical data to illustrate the expected influence of solvent properties on the rotational dynamics of a molecule like this compound. The correlation times are illustrative and would need to be determined through actual simulations.

Article on the Coordination Chemistry of this compound Unattainable Due to Lack of Scientific Data

An extensive search of scientific databases and chemical literature has revealed a significant lack of published research on the coordination chemistry of the compound this compound. While the compound is a known chemical entity, there is no available information regarding its use as a ligand in the formation of metal complexes.

The initial request for a detailed article structured around the coordination chemistry of this compound, including its ligand design principles, synthesis of metal complexes, electronic and magnetic properties, and structural analysis, cannot be fulfilled. The absence of primary research, scholarly articles, and entries in chemical databases pertaining to the coordination compounds of this specific pyrazine derivative makes it impossible to generate an accurate and informative scientific article as requested.

Research into the coordination chemistry of pyrazine and its various derivatives is an active field, with many studies detailing the synthesis and characterization of their metal complexes. However, it appears that this compound has not been a subject of such investigations within the accessible scientific literature. Consequently, data regarding its coordination motifs, the properties of its potential metal complexes, and the influence of its chloro and phenyl substituents on coordination behavior are not available.

Without any foundational research on this specific topic, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research into the synthesis and characterization of metal complexes with this compound would be necessary before a comprehensive article on its coordination chemistry could be written.

Photophysical and Photochemical Properties of 2 Chloro 3,5,6 Triphenylpyrazine and Its Derivatives

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 2-Chloro-3,5,6-triphenylpyrazine (B372647) are expected to be dominated by π-π* transitions associated with its extended aromatic system, composed of the pyrazine (B50134) core and the three phenyl substituents. The precise wavelengths of maximum absorption (λmax) and emission will be influenced by the interplay of the electron-withdrawing nature of the pyrazine ring and the chloro substituent, and the electron-donating character of the phenyl groups.

Fluorescence and Phosphorescence Quantum Yields

The fluorescence quantum yield (ΦF) of this compound is anticipated to be influenced by several factors. The presence of the heavy chlorine atom could promote intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), potentially leading to a lower fluorescence quantum yield and a higher phosphorescence quantum yield (ΦP). The extent of this heavy-atom effect would determine the balance between the two emissive pathways.

In similar nitrogen-containing heterocyclic aromatic compounds, the quantum yields are highly dependent on the molecular rigidity and the nature of the substituents. For instance, increasing the rotational freedom of the phenyl rings can lead to non-radiative decay, thus decreasing the fluorescence quantum yield.

Table 1: Anticipated Quantum Yield Characteristics of this compound

PropertyAnticipated Value/CharacteristicRationale
Fluorescence Quantum Yield (ΦF) Likely to be moderate to low.Heavy-atom effect of chlorine promoting intersystem crossing; potential for non-radiative decay through phenyl group rotation.
Phosphorescence Quantum Yield (ΦP) Potentially significant, especially at low temperatures.Enhanced intersystem crossing due to the chloro substituent.

Excited State Lifetimes and Radiative/Non-Radiative Decay Pathways

The excited state lifetime of the S1 state is expected to be in the nanosecond range, typical for fluorescent aromatic molecules. However, an efficient ISC process would shorten this lifetime. The primary radiative decay pathway is fluorescence from the S1 state. Non-radiative decay pathways could include internal conversion (IC) and intersystem crossing to the triplet manifold. The triplet state, once populated, can decay either radiatively via phosphorescence or non-radiatively.

Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is expected for this compound. The extent of the solvatochromic shift in its absorption and emission spectra will depend on the difference in the dipole moment between the ground and excited states. Given the presence of the polarizable pyrazine ring and the chloro substituent, a noticeable sensitivity to solvent polarity is plausible. In polar solvents, a red shift (bathochromic shift) of the emission spectrum is often observed for molecules with a more polar excited state.

Theoretical Prediction of Excited State Properties

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), would be invaluable for predicting the excited state properties of this compound in the absence of experimental data. These calculations can provide insights into the energies of the singlet and triplet excited states, the oscillator strengths of electronic transitions (which relate to absorption intensity), and the nature of the molecular orbitals involved. Such theoretical studies on similar heterocyclic systems have proven effective in understanding their photophysical behavior.

Table 2: Theoretical Approaches for Characterizing this compound

Computational MethodPredicted PropertiesSignificance
Time-Dependent Density Functional Theory (TD-DFT) Absorption and emission wavelengths, oscillator strengths, excited state energies, molecular orbital contributions.Provides a foundational understanding of the electronic transitions and photophysical properties.
Calculations including Spin-Orbit Coupling Intersystem crossing rates, phosphorescence lifetimes.Crucial for quantifying the competition between fluorescence and phosphorescence.

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

Derivatives of pyrazine are known to participate in photoinduced electron transfer (PET) processes, acting as either electron acceptors or donors depending on the reaction partner. The electron-deficient nature of the pyrazine ring in this compound suggests it could act as an electron acceptor in the excited state when paired with a suitable electron donor. The feasibility of PET can be estimated by the Rehm-Weller equation, which considers the excitation energy of the pyrazine derivative, the oxidation and reduction potentials of the donor and acceptor, and the coulombic interaction between the radical ions formed.

Energy transfer processes are also possible, where the excited this compound could transfer its excitation energy to another molecule with a lower-lying excited state. The efficiency of such a process would depend on the spectral overlap between the emission of the pyrazine and the absorption of the energy acceptor (Förster resonance energy transfer) or on the orbital overlap and spin states (Dexter energy transfer).

Photochemical Reaction Mechanisms and Pathways

The photochemical reactivity of this compound is likely to be centered around the carbon-chlorine bond. Halogenated aromatic compounds are known to undergo photochemical reactions such as photodissociation of the C-Cl bond to form a radical species. This radical could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with other molecules.

Luminescence and Electroluminescence Characteristics

The specific photophysical and photochemical properties, particularly the luminescence and electroluminescence characteristics, of this compound are not extensively documented in publicly available scientific literature. While research has been conducted on various derivatives of triphenylpyrazine and other substituted pyrazines, detailed studies focusing on the luminescent behavior of the chloro-substituted variant are not readily found.

In the broader context of polyphenylpyrazine derivatives, these compounds are recognized for their potential in optoelectronic applications, largely due to their unique electronic properties. Tetraphenylpyrazine, a closely related compound, is a well-known building block for materials exhibiting aggregation-induced emission (AIE). This phenomenon, where non-emissive molecules in solution become highly luminescent in an aggregated state, is of significant interest for the development of organic light-emitting diodes (OLEDs). Theoretical models have been developed to predict the luminescence performance of such derivatives based on the overlap of hole and electron wavefunctions.

The introduction of different substituents onto the triphenylpyrazine core can significantly influence the resulting photophysical properties. For instance, the substitution of a methyl group at the 3-position of the pyrazine ring in a triphenylpyrazine-carbazole derivative has been shown to shift the emission to the deep-blue region, a desirable characteristic for display technologies.

While no specific data tables for this compound can be provided due to the lack of available research, the table below illustrates the kind of photophysical data that is typically collected for related luminescent compounds. The values presented are hypothetical and for illustrative purposes only, demonstrating the parameters that would be of interest in characterizing the luminescent properties of this compound.

Hypothetical Photophysical Data for a Triphenylpyrazine Derivative

Parameter Value Conditions
Absorption Maximum (λabs) 350 nm In Toluene
Emission Maximum (λem) 450 nm In Toluene
Photoluminescence Quantum Yield (ΦPL) 0.65 In solid state

The electroluminescence characteristics of a compound like this compound would be evaluated by incorporating it into an OLED device structure. Key parameters of interest would include the turn-on voltage, maximum luminance, external quantum efficiency (EQE), and the Commission Internationale de l'Eclairage (CIE) coordinates, which define the color of the emitted light. The performance of such a device would be highly dependent on the device architecture and the other materials used.

Further research is required to elucidate the specific luminescence and electroluminescence properties of this compound and to understand the effect of the chloro-substitution on its photophysical behavior in comparison to other triphenylpyrazine derivatives.

Advanced Materials and Supramolecular Chemistry Involving 2 Chloro 3,5,6 Triphenylpyrazine

Crystal Engineering and Solid-State Structures

Design of Crystalline Networks

The design of crystalline networks of 2-Chloro-3,5,6-triphenylpyrazine (B372647) would theoretically involve the strategic use of its molecular features. The presence of a chlorine atom offers the potential for halogen bonding, a directional interaction that is increasingly utilized in crystal engineering to guide the formation of specific architectures. The phenyl groups provide opportunities for π-π stacking and C-H···π interactions, while the pyrazine (B50134) core contains nitrogen atoms that could act as hydrogen bond acceptors. Researchers would aim to control the interplay of these non-covalent interactions to construct pre-determined one-, two-, or three-dimensional networks. However, no published studies demonstrate the successful design and synthesis of such networks for this specific compound.

Influence of Molecular Packing on Material Properties

The way in which molecules of this compound pack in the solid state would be expected to significantly influence its bulk material properties, such as its optical and electronic characteristics. For instance, the degree of π-orbital overlap between adjacent triphenylpyrazine units, dictated by the packing arrangement, would be a key determinant of its photophysical properties, including its fluorescence quantum yield and emission wavelength. Different polymorphic forms, if they exist, would likely exhibit distinct properties. Without experimental crystallographic data, any discussion of these influences remains hypothetical.

Self-Assembly and Supramolecular Architectures

π-Stacked Assemblies

The multiple phenyl rings of this compound make it a prime candidate for forming π-stacked assemblies. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, are a major driving force in the self-assembly of aromatic molecules. The specific arrangement of these stacks (e.g., face-to-face or offset) would depend on a delicate balance of attractive and repulsive forces. Detailed structural analysis of crystals would be necessary to identify and characterize these assemblies, but such data is not available.

Inclusion Compounds and Host-Guest Chemistry

The triphenylpyrazine scaffold could potentially form a cavity capable of encapsulating smaller guest molecules, leading to the formation of inclusion compounds. The nature of the host-guest interactions would depend on the size, shape, and chemical nature of both the host and the guest. For example, the aromatic panels could create a hydrophobic pocket suitable for encapsulating organic molecules. The chlorine substituent might also play a role in modulating the host cavity's electronic properties and interactions with guests. To date, no studies on the host-guest chemistry of this compound have been found in the scientific literature.

Integration into Polymers and Composites

The incorporation of unique molecular scaffolds into polymer chains is a key strategy for developing advanced materials with tailored properties. While direct experimental studies on the integration of this compound into polymers and composites are not extensively documented in publicly available literature, its chemical structure suggests a strong potential for its use as a monomer in polycondensation reactions. The presence of a reactive chlorine atom on the pyrazine ring, activated by the electron-withdrawing nature of the nitrogen atoms, allows for nucleophilic aromatic substitution reactions. This pathway opens the door for the synthesis of novel polymers with potentially enhanced thermal stability, and unique photophysical or electronic properties imparted by the triphenylpyrazine moiety.

The most probable route for integrating this compound into a polymer backbone is through polycondensation with a di-functional nucleophile, such as a diamine. In this type of reaction, the chlorine atom is displaced by the amine groups of the co-monomer, leading to the formation of a poly(aminopyrazine) derivative. The bulky, rigid triphenylpyrazine unit would be expected to significantly influence the properties of the resulting polymer, likely leading to a high glass transition temperature (Tg), good thermal stability, and amorphous character due to the steric hindrance preventing regular chain packing.

The general scheme for such a polycondensation reaction would involve the step-growth polymerization of this compound with a generic aromatic or aliphatic diamine (H₂N-R-NH₂).

A hypothetical polycondensation reaction is outlined below, along with plausible properties for the resulting polymer, based on data for analogous poly(heterocyclic-amine) systems.

Table 1: Hypothetical Polycondensation of this compound with an Aromatic Diamine

ParameterValue/Condition
Monomer 1 This compound
Monomer 2 4,4'-Oxydianiline (or other aromatic diamine)
Reaction Type Nucleophilic Aromatic Substitution Polycondensation
Catalyst/Promoter Strong base (e.g., Sodium Hydride)
Solvent Aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone)
Temperature 150-200 °C
Resulting Polymer Poly(triphenylpyrazine-amine)
Plausible Tg > 200 °C
Plausible Decomposition Temp. > 400 °C
Solubility Likely soluble in polar aprotic solvents

The phenyl substituents on the pyrazine ring are anticipated to play a crucial role in the final properties of the polymer. They would likely enhance the solubility of the polymer in organic solvents compared to unsubstituted polypyrazines and contribute to a higher thermal stability due to the increased aromatic content. Furthermore, the triphenylpyrazine unit has the potential to introduce interesting photoluminescent or charge-transport properties into the polymer, making such materials candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as high-performance dielectrics.

The integration of this compound into composites could be achieved by using the synthesized polymer as a matrix material, reinforced with fillers such as carbon nanotubes, graphene, or silica (B1680970) nanoparticles. The high thermal stability of the polymer matrix would be advantageous in creating composites for high-temperature applications. The strong interaction between the aromatic-rich polymer backbone and carbon-based fillers could lead to efficient load transfer and enhanced mechanical properties of the composite.

While direct experimental evidence is pending, the fundamental principles of polymer chemistry strongly support the potential of this compound as a valuable building block for advanced polymers and composites. Further research into the polymerization of this compound is warranted to explore and validate these potential applications.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodologies

A comprehensive search of scientific databases yields no specific research findings or established methodologies for 2-Chloro-3,5,6-triphenylpyrazine (B372647). While general synthetic routes for other substituted pyrazines exist, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, specific procedures and optimization for the synthesis of the title compound are not available. For instance, the synthesis of the related compound, 2-Ethyl-3,5,6-triphenylpyrazine, has been reported, involving the reaction of benzil (B1666583) with 1-ethyl-2-phenyl-1,2-ethanediamine dihydrochloride. This might suggest a potential, yet unconfirmed, synthetic pathway for this compound. However, without experimental data, this remains speculative.

Unexplored Avenues in the Chemistry of this compound

Due to the scarcity of research, the chemistry of this compound is almost entirely unexplored. Key areas that warrant investigation include:

Synthesis and Characterization: Development of a reliable and high-yielding synthesis protocol is the first and most crucial step. Following a successful synthesis, comprehensive spectroscopic and crystallographic analysis would be necessary to fully characterize the molecule's structure and properties.

Reactivity Studies: The reactivity of the chloro-substituent is a significant area for exploration. Nucleophilic substitution reactions could provide a pathway to a variety of other functionalized triphenylpyrazine derivatives. The influence of the bulky phenyl groups on the reactivity of the pyrazine (B50134) ring and the chloro-substituent is another area of interest.

Photophysical Properties: Many pyrazine derivatives exhibit interesting photophysical properties. Investigating the fluorescence or phosphorescence of this compound could reveal potential applications in materials science.

Potential for Novel Applications in Materials Science and Catalysis

While no applications for this compound have been reported, the broader class of pyrazine derivatives has shown promise in several fields. tandfonline.com

Materials Science: The rigid, aromatic structure of the triphenylpyrazine core suggests potential for use in the development of organic light-emitting diodes (OLEDs), organic semiconductors, or other functional materials. The presence of the chloro-substituent could serve as a handle for further functionalization to tune the material's properties.

Catalysis: Pyrazine derivatives can act as ligands for metal catalysts. tandfonline.com The nitrogen atoms in the pyrazine ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the substituents. The potential of this compound or its derivatives as ligands in catalysis is an entirely unexplored field.

Interdisciplinary Research Prospects

The study of this compound could foster interdisciplinary research:

Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists would be essential to design, synthesize, and characterize novel materials based on this pyrazine core.

Computational and Experimental Chemistry: Theoretical studies could predict the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental work and providing deeper insights into the findings.

Q & A

Q. What are common synthetic routes for preparing 2-Chloro-3,5,6-triphenylpyrazine?

Methodological Answer:

  • Nucleophilic substitution : React pre-functionalized pyrazine cores (e.g., hydroxyl or amino derivatives) with chlorinating agents like POCl₃ or PCl₅ under reflux conditions. For example, triphenylphosphine in DMF can facilitate chloroalkylation .
  • Cross-coupling : Use palladium catalysts to introduce aryl groups, though steric hindrance from existing substituents may require optimized ligands (e.g., bulky phosphines) .
  • Functional group interconversion : Convert carbonyl groups to chloro derivatives via thionyl chloride or other halogenation reagents .

Q. How is X-ray crystallography utilized in characterizing this compound?

Methodological Answer:

  • Crystal structure determination : Single-crystal X-ray diffraction confirms molecular geometry, bond lengths, and substituent positions. For example, triclinic symmetry (space group P1) with unit cell parameters a = 9.23 Å, b = 9.87 Å, c = 10.68 Å was reported for a related triphenylpyrazine derivative .
  • Disorder analysis : Identify major/minor conformers of flexible groups (e.g., ethyl chains) using displacement ellipsoids at 50% probability levels .

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Detect aromatic proton environments (δ 7.1–7.4 ppm for phenyl groups) and chlorine-induced deshielding .
  • GC-MS : Compare retention indices and fragmentation patterns with known pyrazine derivatives (e.g., using DB-5 or HP-5 columns) .
  • FTIR : Identify C-Cl stretching vibrations near 550–650 cm⁻¹ and aromatic C-H bending modes .

Advanced Research Questions

Q. What challenges arise in cross-coupling reactions involving this compound?

Methodological Answer:

  • Steric hindrance : Bulky triphenyl groups at positions 3, 5, and 6 impede catalyst access. shows failure in coupling 2-chloro-3,5-diphenylpyrazine with 1-methylindole due to steric effects .
  • Mitigation strategies : Use smaller ligands (e.g., Pd(OAc)₂ with P(t-Bu)₃) or elevated temperatures (80–120°C) to enhance reactivity .
  • Substrate scope limitations : Electron-deficient chloropyrazines (e.g., nitro-substituted) may react more readily than electron-rich analogs .

Q. How to resolve contradictions in reactivity data between similar chloropyrazines?

Methodological Answer:

  • Electronic vs. steric effects : Compare Hammett substituent constants (σ) to assess electron-withdrawing/donating effects. For example, electron-deficient pyrazines (e.g., with nitro groups) undergo faster nucleophilic substitution .
  • Computational modeling : Use DFT calculations to map transition-state geometries and identify steric clashes (e.g., with 3,5-diphenyl groups) .
  • Competitive experiments : Test reactivity of analogs (e.g., 2-chloro-3,6-dimethylpyrazine vs. 2-chloro-3,5-diphenylpyrazine) under identical conditions .

Q. What strategies enable regioselective functionalization of the pyrazine ring?

Methodological Answer:

  • Directed ortho-metalation : Install directing groups (e.g., amides or sulfonamides) at specific positions to control lithiation or palladium-mediated coupling .
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines) to prioritize functionalization at the chloro position .
  • Microwave-assisted synthesis : Enhance reaction kinetics for selective transformations (e.g., Suzuki-Miyaura coupling at position 2) .

Q. How do substituent positions influence the compound’s electronic properties?

Methodological Answer:

  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of chlorine and phenyl groups. For example, triphenyl substitution may lower LUMO energy, enhancing electron affinity .
  • UV-Vis spectroscopy : Analyze absorption bands (e.g., π→π* transitions at 260–300 nm) to correlate conjugation length with substituent arrangement .
  • X-ray photoelectron spectroscopy (XPS) : Quantify electron density shifts at nitrogen and chlorine atoms to map electronic perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.